molecular formula C10H15NO4 B1394262 Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate CAS No. 1229623-75-9

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate

Cat. No. B1394262
M. Wt: 213.23 g/mol
InChI Key: GBEZILBDTHHNAD-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate”, also known as MOB or MOPB, is a chemical compound that belongs to the class of piperidines. It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol. The IUPAC name for this compound is methyl 4- (4-oxo-1-piperidinyl)butanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate” is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis in Biochemical Studies : Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate and its related analogues have been synthesized for studying their role as possible inhibitors of mycolic acid biosynthesis, a significant component in mycobacterial cell walls (Hartmann et al., 1994).
  • Enantioselective Synthesis for Biological Compounds : This chemical has been used in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating its utility in the preparation of biologically active compounds with chiral 3-benzylpiperidine backbones (Wang et al., 2018).
  • Structural Analysis in Chemical Engineering : The structure of related compounds, such as tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, has been studied extensively, offering insights into the synthesis process and applications in the development of novel inhibitors (Chen Xin-zhi, 2011).

Applications in Material Science and Chemistry

  • Development of Corrosion Inhibitors : Compounds structurally similar to Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate have been investigated for their potential as new classes of corrosion inhibitors, particularly in waterborne coatings (Braig, 1998).
  • Analytical and Structural Characterization : Comprehensive analytical and structural characterizations of similar compounds have been conducted, using various chromatographic and spectroscopic methods. This includes studies on synthetic cannabinoids, which aid in forensic and clinical applications (Dybowski et al., 2021).

Pharmaceutical and Biological Research

  • Antimicrobial Activity Research : The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are derived from similar chemical structures, have been conducted. These compounds show potential antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
  • Cancer Research : Studies have explored the synthesis of derivatives based on similar chemical scaffolds, demonstrating their potential in inhibiting human cancer cell lines. This is significant for developing new anticancer drugs (Makarov et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335).

properties

IUPAC Name

methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-15-10(14)6-9(13)7-11-4-2-8(12)3-5-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZILBDTHHNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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